[Ethyl-(2-iodo-benzyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(2-iodo-benzyl)-amino]-acetic acid is an organic compound that features an ethyl group, an iodo-substituted benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(2-iodo-benzyl)-amino]-acetic acid typically involves a multi-step processThe reaction conditions often involve the use of reagents such as N-iodosuccinimide (NIS) for iodination, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(2-iodo-benzyl)-amino]-acetic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or hydroxyl.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzyl derivatives .
Scientific Research Applications
[Ethyl-(2-iodo-benzyl)-amino]-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [Ethyl-(2-iodo-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the amino-acetic acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [Methyl-(2-iodo-benzyl)-amino]-acetic acid
- [Ethyl-(4-iodo-benzyl)-amino]-acetic acid
- [Ethyl-(2-bromo-benzyl)-amino]-acetic acid
Uniqueness
[Ethyl-(2-iodo-benzyl)-amino]-acetic acid is unique due to the presence of the iodo group at the 2-position of the benzyl ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[ethyl-[(2-iodophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPOTIOYXMZZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1I)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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